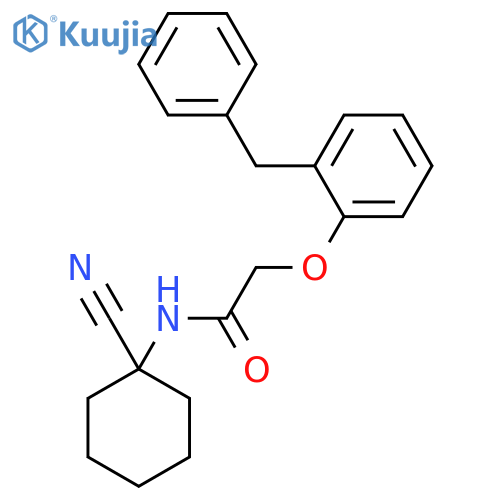

Cas no 791131-91-4 (2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide)

791131-91-4 structure

商品名:2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide

2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide

- EN300-26685137

- 791131-91-4

- AKOS034417871

- Z51120145

- starbld0006042

-

- インチ: 1S/C22H24N2O2/c23-17-22(13-7-2-8-14-22)24-21(25)16-26-20-12-6-5-11-19(20)15-18-9-3-1-4-10-18/h1,3-6,9-12H,2,7-8,13-16H2,(H,24,25)

- InChIKey: ZFJRPIYZWFWZSK-UHFFFAOYSA-N

- ほほえんだ: O(C1=CC=CC=C1CC1C=CC=CC=1)CC(NC1(C#N)CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 348.183778013g/mol

- どういたいしつりょう: 348.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 498

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 62.1Ų

2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26685137-0.05g |

2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide |

791131-91-4 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

791131-91-4 (2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬